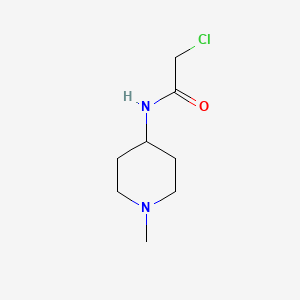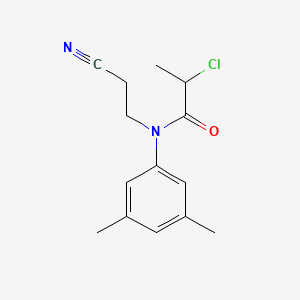
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide, also known as 2-chloro-N-cyanoethyl-N-dimethylphenylpropanamide, is a chemical compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in polar and non-polar solvents. It is also known as “CNDP” or “CDPA” and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye.
Wissenschaftliche Forschungsanwendungen
Novel Organic Nonlinear Material Synthesis
Research into similar compounds has led to the development of novel organic materials with potential applications in electro-optics and non-linear optics. For instance, the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide) demonstrated its usefulness in creating single crystals with nonlinear optical properties. This compound was synthesized using a standard method and characterized through techniques such as UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) capability was confirmed using an ND:YAG laser, suggesting potential applications in optical devices and materials science (Prabhu & Rao, 2000).
Antimicrobial Properties
Another avenue of research involves the synthesis and antimicrobial evaluation of arylsubstituted halogen(thiocyanato)amides, which share a structural similarity to the target compound. These compounds were synthesized through copper-catalyzed reactions and tested for their antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Baranovskyi et al., 2018).
Molecular Docking and Quantum Chemical Analysis
Further research includes molecular docking and quantum chemical analysis of compounds like 2-chloro-N-(p-tolyl)propanamide, highlighting its potential as an inhibitor for COVID-19 protease. Such studies offer insights into the electronic structure, reactive sites, and medicinal applications of these compounds, underscoring the importance of chemical synthesis and analysis in drug discovery and development (Pandey et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-7-11(2)9-13(8-10)17(6-4-5-16)14(18)12(3)15/h7-9,12H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBLTWBHXLZJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC#N)C(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



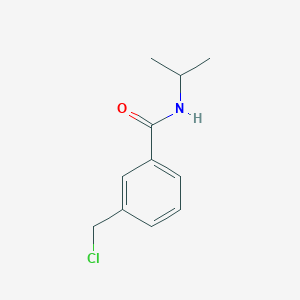
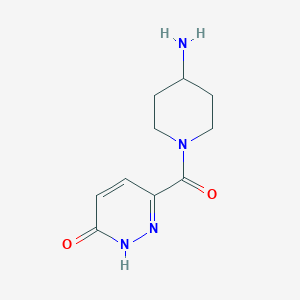
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
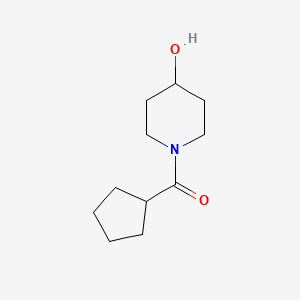
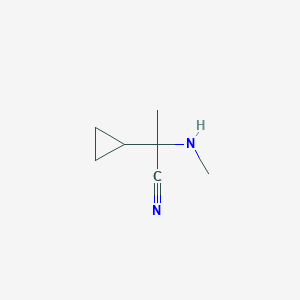
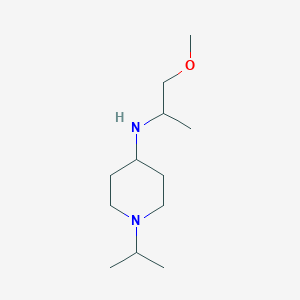
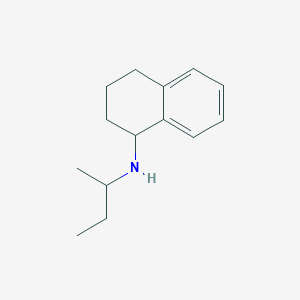
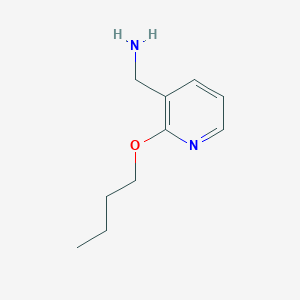
amine](/img/structure/B1486447.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
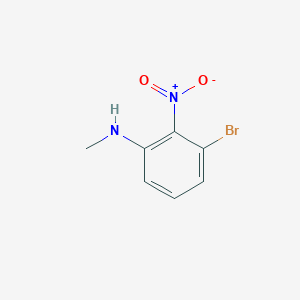
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
